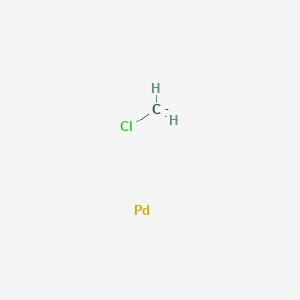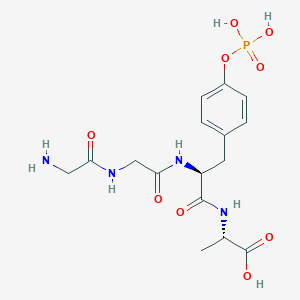
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a benzenesulfonyl group, a furan ring, and a nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. For instance, furan-2-carbaldehyde can be reacted with 5-nitrofuran-2-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide to form the enone intermediate.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the enone intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted enones with nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzenesulfonyl)-1-(furan-2-yl)ethanone: Lacks the nitrofuran moiety.
1-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one: Lacks the benzenesulfonyl group.
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(furan-2-yl)prop-2-en-1-one: Lacks the nitro group.
Eigenschaften
CAS-Nummer |
146400-59-1 |
|---|---|
Molekularformel |
C17H11NO7S |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H11NO7S/c19-17(14-7-4-10-24-14)15(11-12-8-9-16(25-12)18(20)21)26(22,23)13-5-2-1-3-6-13/h1-11H |
InChI-Schlüssel |
BSYJHMVPLQCQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)
